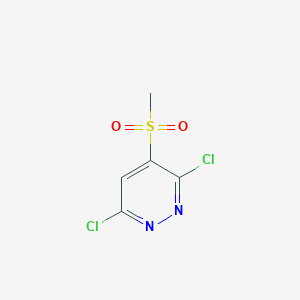![molecular formula C13H18BrNO3 B8702698 tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate](/img/structure/B8702698.png)
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a carbamate functional group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate typically involves the following steps:
Bromination: The starting material, 2-(methyloxy)phenylmethanol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with 1,1-dimethylethyl isocyanate under controlled conditions to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new carbamate derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylethyl {[3-chloro-2-(methyloxy)phenyl]methyl}carbamate
- 1,1-Dimethylethyl {[3-fluoro-2-(methyloxy)phenyl]methyl}carbamate
- 1,1-Dimethylethyl {[3-iodo-2-(methyloxy)phenyl]methyl}carbamate
Uniqueness
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly interesting for research and development in various fields.
Propiedades
Fórmula molecular |
C13H18BrNO3 |
|---|---|
Peso molecular |
316.19 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-6-5-7-10(14)11(9)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
Clave InChI |
QMWZLBUQYGISNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline](/img/structure/B8702621.png)
![Methyl 2'-fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702629.png)

![(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine](/img/structure/B8702633.png)
![Methyl 4-{[2-(methylamino)ethyl]amino}benzoate](/img/structure/B8702643.png)









